
N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a benzothiazole ring fused with a benzodioxine moiety and a sulfonamide group
Mécanisme D'action
Target of Action
Similar compounds have been shown to have antibacterial properties , suggesting that the targets could be bacterial proteins or enzymes.
Mode of Action
It’s worth noting that similar benzothiazole derivatives have been found to induce apoptosis in cancer cells by suppressing the pi3k/akt signaling pathways . This suggests that N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide might interact with its targets in a similar manner.
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile , which could suggest good bioavailability for this compound.
Result of Action
Similar benzothiazole derivatives have been found to induce apoptosis in cancer cells , suggesting that this compound might have similar effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Benzodioxine Moiety: The benzodioxine ring can be synthesized through the reaction of catechol with an appropriate dihalide in the presence of a base.
Coupling Reaction: The benzothiazole and benzodioxine intermediates are then coupled using a sulfonamide linkage. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The compound is characterized by the presence of a benzothiazole moiety and a benzodioxine structure, which contribute to its biological activity. The molecular formula is C16H15N3O5S, and its molecular weight is approximately 397.5 g/mol .
Antitubercular Activity
Recent studies have highlighted the compound's potential as an antitubercular agent. Research indicates that derivatives of benzothiazole exhibit significant inhibitory effects against Mycobacterium tuberculosis. For instance, a series of synthesized compounds showed varying degrees of activity with IC50 values indicating effective inhibition at low concentrations .
Compound | IC50 (μM) | MIC (μg/mL) | Inhibition (%) |
---|---|---|---|
7a | 7.7 ± 0.8 | 250 | 98 |
7b | NT | 100 | 99 |
Antimicrobial Properties
In addition to its antitubercular activity, this compound has shown promise as an antimicrobial agent against various bacterial strains. Its efficacy is attributed to the benzothiazole group, which is known for its broad-spectrum antimicrobial properties.
Cancer Research
Preliminary studies suggest that compounds containing the benzothiazole and benzodioxine structures may have anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential applications in treating inflammatory diseases.
Recent Advances in Synthesis
A review published in 2023 discusses various synthetic pathways for developing new benzothiazole-based compounds with enhanced biological activities. Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions have been employed to streamline the production process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-arylbenzothiazoles share the benzothiazole core but differ in their substituents, leading to varied biological activities.
Benzodioxine Derivatives: These compounds have the benzodioxine moiety but lack the benzothiazole ring, resulting in different chemical and biological properties.
Sulfonamide Compounds: Sulfonamides like sulfanilamide are structurally simpler but share the sulfonamide functional group, which is crucial for their biological activity.
Uniqueness
N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of the benzothiazole, benzodioxine, and sulfonamide groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Activité Biologique
N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its structural characteristics, synthesis, and biological evaluations, supported by data tables and relevant case studies.
Structural Characteristics
The compound features a benzothiazole moiety linked to a dioxine structure and a sulfonamide group. The presence of these functional groups contributes to its biological activity. The following table summarizes the structural components:
Component | Description |
---|---|
Benzothiazole | A heterocyclic compound with sulfur and nitrogen that exhibits various biological activities. |
Dioxine | A bicyclic compound known for its stability and potential interactions with biological targets. |
Sulfonamide | A group known for antibacterial properties and enzyme inhibition. |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2-hydrazinobenzothiazole. The general synthetic pathway includes:
- Formation of Benzothiazole Derivative : Reacting 2-hydrazinobenzothiazole with various arenesulfonyl chlorides.
- Cyclization : The reaction leads to the formation of the dioxine structure.
- Purification : The final product is purified using methods such as recrystallization or chromatography.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives possess activity against various bacterial strains. A comparative analysis is presented in the table below:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-(1,3-benzothiazol-6-yl) | E. coli | 32 µg/mL |
N-(1,3-benzothiazol-6-yl) | S. aureus | 16 µg/mL |
Standard Antibiotic (Amoxicillin) | E. coli | 8 µg/mL |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown moderate inhibition against alpha-glucosidase, an enzyme linked to carbohydrate metabolism. The results from inhibition studies are summarized below:
Case Studies
Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:
- Anticonvulsant Activity : A series of studies demonstrated that benzothiazole derivatives exhibit anticonvulsant properties in animal models without significant neurotoxicity .
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation in vitro and in vivo models .
- Toxicity Assessment : Toxicological evaluations in zebrafish embryos revealed that certain benzothiazole derivatives have low toxicity profiles while maintaining biological efficacy .
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S2/c18-23(19,11-2-4-13-14(8-11)21-6-5-20-13)17-10-1-3-12-15(7-10)22-9-16-12/h1-4,7-9,17H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQJRCVLIFRQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.